2-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
Overview
Description
2-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is an organic compound that features a methoxyphenyl group, a pyrrole ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can be achieved through a multi-step process:
Formation of 4-methoxyphenylacetic acid: This can be synthesized by the reaction of 4-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis.
Amidation: The 4-methoxyphenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 4-(1H-pyrrol-1-yl)benzylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: 4-hydroxyphenylacetamide or 4-carboxyphenylacetamide.
Reduction: 2-(4-methoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]amine.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with specific electronic properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with proteins or other biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl and pyrrole groups can participate in hydrogen bonding or hydrophobic interactions with biological targets, while the acetamide linkage provides stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
- 2-(4-carboxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
- 2-(4-methoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]amine
Uniqueness
2-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is unique due to the presence of both a methoxyphenyl group and a pyrrole ring, which can provide distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-10-6-16(7-11-19)14-20(23)21-15-17-4-8-18(9-5-17)22-12-2-3-13-22/h2-13H,14-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMCBILBJZABDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.